molecular formula C12H15N3OS3 B4877802 4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4877802
M. Wt: 313.5 g/mol
InChI Key: JVXPUCCHROLCJU-UHFFFAOYSA-N
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Description

4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene ring. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate thiosemicarbazides and carboxylic acids, cyclization reactions can be employed to form the thiadiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ring-opened products or reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole and thiophene derivatives.

Scientific Research Applications

4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE has shown potential in several scientific research applications:

    Medicinal Chemistry: This compound is being explored for its antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and as a potential inhibitor for specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved include:

    Inhibition of Enzyme Activity: By binding to enzymes, the compound can prevent the catalysis of specific biochemical reactions.

    Receptor Modulation: It can interact with cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
  • 4-ETHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

Uniqueness

4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE stands out due to its specific ethylsulfanyl substitution, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and material science applications compared to its analogs.

Properties

IUPAC Name

4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS3/c1-4-8-7(3)18-6-9(8)10(16)13-11-14-15-12(19-11)17-5-2/h6H,4-5H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPUCCHROLCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NN=C(S2)SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
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4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
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4-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

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